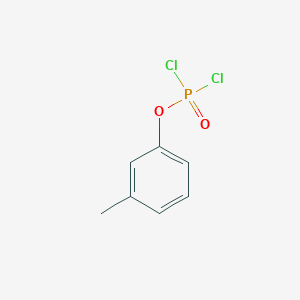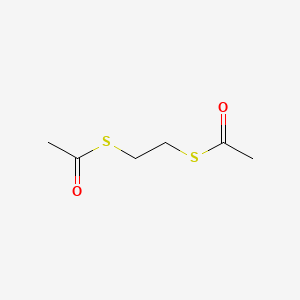
S-(2-ethanoylsulfanylethyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-ethanoylsulfanylethyl) ethanethioate: is an organic compound with the molecular formula C6H10O2S2. It is also known by other names such as S-(2-acetylsulfanylethyl) ethanethioate . This compound is characterized by the presence of both acetyl and thioester functional groups, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-ethanoylsulfanylethyl) ethanethioate typically involves the reaction of ethanethioic acid with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-ethanoylsulfanylethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various thioesters and thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Thioesters, thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-ethanoylsulfanylethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thiol groups. It can act as a substrate or inhibitor for various enzymes .
Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of adhesives and coatings .
Wirkmechanismus
The mechanism of action of S-(2-ethanoylsulfanylethyl) ethanethioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these thiol groups, leading to the inhibition or activation of enzyme activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
S-ethyl ethanethioate: This compound is similar in structure but lacks the acetyl group present in S-(2-ethanoylsulfanylethyl) ethanethioate.
S-(2-hydroxyethyl) ethanethioate: This compound has a hydroxyl group instead of an acetyl group, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both acetyl and thioester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Eigenschaften
Molekularformel |
C6H10O2S2 |
|---|---|
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
S-(2-acetylsulfanylethyl) ethanethioate |
InChI |
InChI=1S/C6H10O2S2/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 |
InChI-Schlüssel |
FIZGWLMDRRFEPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



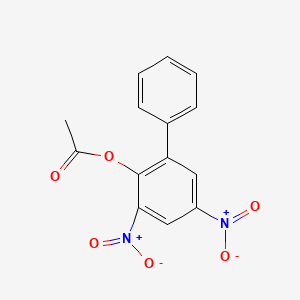

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
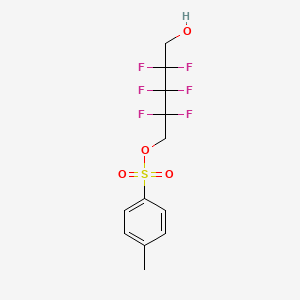
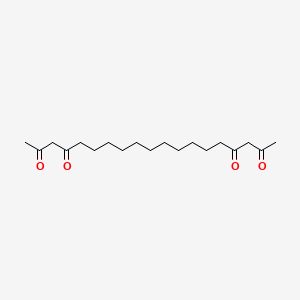
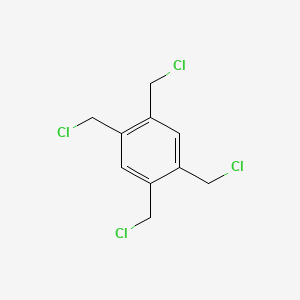
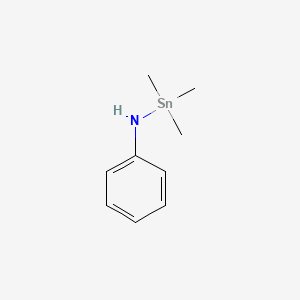
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
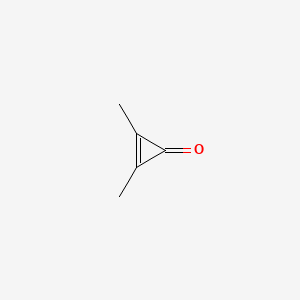
](/img/structure/B14749957.png)


